2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Overview
Description
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of 5-benzyloxyindole. One common method for synthesizing 5-benzyloxyindole involves the reaction of indole with benzyl chloride in the presence of a base . The resulting 5-benzyloxyindole can then be further reacted with N-cyclopropylacetamide under appropriate conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent indole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a probe for studying biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes. The benzyloxy group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide can be compared with other indole derivatives, such as:
5-Benzyloxyindole: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a benzyloxy group and a cyclopropylacetamide moiety, potentially enhancing its biological activity and selectivity .
Properties
IUPAC Name |
N-cyclopropyl-2-(5-phenylmethoxyindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-17-6-7-17)13-22-11-10-16-12-18(8-9-19(16)22)24-14-15-4-2-1-3-5-15/h1-5,8-12,17H,6-7,13-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQTYMNENNZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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